molecular formula C10H8Cl2O2 B13727628 4,5-Dichloro-2-methylcinnamic acid

4,5-Dichloro-2-methylcinnamic acid

Cat. No.: B13727628
M. Wt: 231.07 g/mol
InChI Key: HYONGMUZPOUOFN-NSCUHMNNSA-N
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Description

4,5-Dichloro-2-methylcinnamic acid is a halogenated derivative of cinnamic acid, characterized by a phenylpropenoic acid backbone substituted with two chlorine atoms at positions 4 and 5 and a methyl group at position 2. Cinnamic acid derivatives are widely studied for their bioactivity, including antimicrobial and anti-inflammatory properties. The dichloro and methyl substitutions likely enhance its reactivity and stability compared to non-halogenated analogs.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

HYONGMUZPOUOFN-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4,5-Dichloro-2-methylcinnamic acid may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylcinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,5-Dichloro-2-methylcinnamic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of 4,5-Dichloro-2-methylcinnamic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

4,5-Dichloro-2-methylcinnamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

4-Methylcinnamic Acid (CAS 1866-39-3)
  • Structure : A cinnamic acid derivative with a single methyl group at position 3.
  • Physical Properties : Melting point (mp) = 198–201°C; molecular formula = C₁₀H₁₀O₂; molecular weight = 162.18 g/mol .
  • Commercial Availability : Purity >95.0% (HPLC), priced at JPY 10,000/25g .
  • Comparison: The absence of chlorine substituents in 4-methylcinnamic acid reduces its molecular weight and polarity compared to 4,5-dichloro-2-methylcinnamic acid.
4,5-Dichloro-2-methylbenzoic Acid (CAS 5042-97-7)
  • Structure : A benzoic acid derivative with chlorine atoms at positions 4 and 5 and a methyl group at position 2.
  • Safety Precautions : Precautionary codes P101–P103 (e.g., "Keep out of reach of children") and P201–P202 (e.g., "Obtain special instructions before use") .
  • Comparison: Unlike cinnamic acid derivatives, benzoic acid derivatives lack the propenoic acid chain, resulting in reduced conjugation and altered solubility.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Structure : A pyrimidine-based carboxylic acid with chloro and methyl substituents.
  • First Aid Measures : Requires immediate medical attention upon exposure, emphasizing the need for protective equipment .
  • Comparison : The pyrimidine ring introduces nitrogen atoms, altering electronic properties and reactivity compared to cinnamic acid derivatives. This compound’s heterocyclic structure may confer distinct biological activities.

Data Table: Key Properties of Compared Compounds

Compound Structure Type Substituents Melting Point (°C) Molecular Weight (g/mol) CAS Number Safety Precautions
4,5-Dichloro-2-methylcinnamic acid Cinnamic acid 4,5-Cl; 2-CH₃ Not available ~215.08 (estimated) Not found Similar to
4-Methylcinnamic acid Cinnamic acid 4-CH₃ 198–201 162.18 1866-39-3 Handle with care
4,5-Dichloro-2-methylbenzoic acid Benzoic acid 4,5-Cl; 2-CH₃ Not available 205.03 5042-97-7 P101–P103, P201–P202
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl; 6-CH₃ Not available 186.58 89581-58-8 Special handling

Research Findings and Functional Implications

  • Methyl Group Effects : Methyl substituents at position 2 or 4 influence steric hindrance and lipophilicity, affecting solubility and bioavailability.
  • Safety and Handling : Compounds with halogen substituents (e.g., 4,5-dichloro derivatives) often require stringent safety protocols, as indicated by precautionary statements in benzoic acid analogs .

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